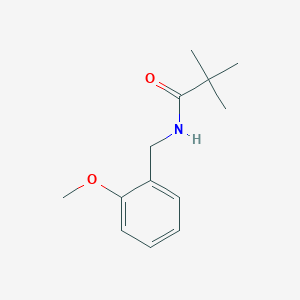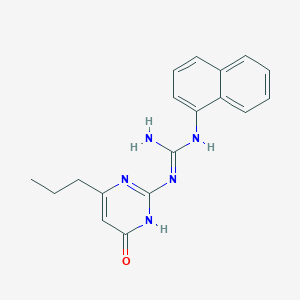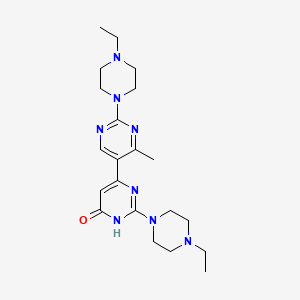
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) have been extensively studied. This compound has been shown to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in some research applications.
将来の方向性
There are several potential future directions for research on 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone). These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurodegenerative diseases, and development of new synthesis methods to improve its solubility and bioavailability. Additionally, its potential use in combination therapy with other drugs should be explored to enhance its efficacy in treating various diseases.
Conclusion
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has shown promise for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, which could lead to the development of new treatments for various diseases.
合成法
The synthesis of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the reaction between 3-bromobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been optimized to yield a high purity product and is widely used in scientific research.
科学的研究の応用
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties have been investigated in various in vitro and in vivo studies. This compound has also shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2E,5Z)-5-[(3-bromophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-6-4-5-11(9-12)10-14-15(21)18-16(22-14)20-19-13-7-2-1-3-8-13/h1-10,19H,(H,18,20,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFIRMKUFOQPLN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)

![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)


![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
